n-Benzyl-1-(4-morpholinophenyl)methanamine
CAS No.:
Cat. No.: VC19958269
Molecular Formula: C18H22N2O
Molecular Weight: 282.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H22N2O |
|---|---|
| Molecular Weight | 282.4 g/mol |
| IUPAC Name | N-[(4-morpholin-4-ylphenyl)methyl]-1-phenylmethanamine |
| Standard InChI | InChI=1S/C18H22N2O/c1-2-4-16(5-3-1)14-19-15-17-6-8-18(9-7-17)20-10-12-21-13-11-20/h1-9,19H,10-15H2 |
| Standard InChI Key | PCJZRZBHARWHHR-UHFFFAOYSA-N |
| Canonical SMILES | C1COCCN1C2=CC=C(C=C2)CNCC3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Features
n-Benzyl-1-(4-morpholinophenyl)methanamine (IUPAC name: N-benzyl-1-(4-morpholinophenyl)methanamine) is a secondary amine featuring a benzyl group attached to a methanamine backbone, which is further substituted with a 4-morpholinophenyl moiety. The morpholine ring introduces polarity and conformational flexibility, influencing the compound’s solubility and interaction with biological targets .
Molecular Formula and Weight
The molecular formula is C₁₈H₂₂N₂O, with a molecular weight of 282.38 g/mol. Its dihydrochloride salt form (PubChem CID: 45595309) has a molecular weight of 355.3 g/mol, enhancing its stability and solubility in aqueous media .
Structural Characterization
Key spectral data for related benzylamine derivatives include:
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¹H NMR: Peaks corresponding to aromatic protons (δ 6.8–7.4 ppm), morpholine methylene groups (δ 3.6–3.8 ppm), and benzylamine NH (δ 2.8–3.2 ppm) .
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LC-MS: A retention time of ~2.2–2.5 minutes under reverse-phase conditions, with a characteristic [M+H]+ ion at m/z 283 .
Synthetic Methodologies
The synthesis of n-Benzyl-1-(4-morpholinophenyl)methanamine typically involves multi-step routes, leveraging imine formation, catalytic hydrogenation, and nucleophilic substitution.
Imine Formation and Hydrogenation
A patented method for analogous N-benzylamines involves:
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Iminization: Reacting 4-morpholinobenzaldehyde with benzylamine in a water-miscible solvent (e.g., methanol) to form the Schiff base intermediate.
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Catalytic Hydrogenation: Reducing the imine using palladium on carbon (Pd/C) under hydrogen pressure (10 bar) to yield the target amine .
Table 1: Representative reaction conditions for N-benzylamine synthesis
| Step | Solvent | Catalyst | Temperature | Yield |
|---|---|---|---|---|
| Iminization | Methanol | None | 24°C | >95% |
| Hydrogenation | Methanol | Pd/C (1%) | 24°C | 94–97% |
Alternative Routes
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Nucleophilic Aromatic Substitution: Reacting 4-morpholinophenyl chlorides with benzylamine derivatives under basic conditions (e.g., K₂CO₃ in DMF) .
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Reductive Amination: Using sodium cyanoborohydride (NaBH₃CN) to couple 4-morpholinobenzaldehyde with benzylamine in situ .
Physicochemical Properties
Solubility and Stability
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Solubility: The free base is sparingly soluble in water (<1 mg/mL) but highly soluble in polar aprotic solvents (e.g., DMSO, DMF). The dihydrochloride salt exhibits improved aqueous solubility (>10 mg/mL) .
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Stability: Stable under inert atmospheres but prone to oxidation in the presence of light or moisture, necessitating storage at −20°C .
Spectroscopic and Chromatographic Data
Table 2: Analytical data for n-Benzyl-1-(4-morpholinophenyl)methanamine
| Parameter | Value |
|---|---|
| HPLC Purity | ≥98% (C18 column, 254 nm) |
| Melting Point | 128–130°C (dihydrochloride) |
| LogP | 2.8 (predicted) |
Pharmacological and Industrial Applications
Enzyme Inhibition
Structural analogs of this compound, such as N-benzylpyrimidin-4-amine derivatives, exhibit potent inhibition of deubiquitinases (e.g., USP1/UAF1), with IC₅₀ values in the nanomolar range . The morpholine moiety may enhance target binding through hydrogen-bonding interactions.
Anticancer Activity
In nonsmall cell lung cancer (NSCLC) cell lines, related benzylamines reduce cell viability by modulating DNA repair pathways (e.g., increasing monoubiquitinated PCNA levels) .
Table 3: Cytotoxicity data for benzylamine derivatives
| Compound | Cell Line | IC₅₀ (μM) |
|---|---|---|
| Analog 69 | A549 (NSCLC) | 0.12 |
| Parent Compound | H1299 (NSCLC) | 0.09 |
Industrial Uses
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